![molecular formula C16H12O3 B3029432 Danshenxinkun C CAS No. 65907-77-9](/img/structure/B3029432.png)
Danshenxinkun C
Overview
Description
Danshenxinkun C is a compound with the molecular formula C16H12O3 . It is also known by its synonyms 1-hydroxy-2,8-dimethylphenanthrene-3,4-dione and 3-Hydroxy-2,8-dimethyl-1,4-phenanthrenedione .
Molecular Structure Analysis
Danshenxinkun C has a molecular weight of 252.26 g/mol . Its IUPAC name is 1-hydroxy-2,8-dimethylphenanthrene-3,4-dione . The InChI string and Canonical SMILES for Danshenxinkun C are also available .Physical And Chemical Properties Analysis
Danshenxinkun C has a molecular weight of 252.26 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . Its exact mass and monoisotopic mass are both 252.078644241 g/mol . The topological polar surface area of Danshenxinkun C is 54.4 Ų .Scientific Research Applications
Danshenxinkun C (Tanshinone IIA):C16H12O3\text{Danshenxinkun C (Tanshinone IIA)}: \text{C}_{16}\text{H}_{12}\text{O}_3 Danshenxinkun C (Tanshinone IIA):C16H12O3
Now, let’s explore its unique applications in various fields:
- Anti-Hypertensive Properties : Danshenxinkun C exhibits vasodilatory effects, helping to lower blood pressure by relaxing blood vessels .
- Cardioprotective Effects : It protects cardiac tissue against ischemic injury by reducing oxidative stress and inflammation .
- Anti-Arrhythmic Activity : Research suggests that it may help regulate heart rhythm and prevent arrhythmias .
Anti-Inflammatory and Antioxidant Effects
- Danshenxinkun C possesses potent anti-inflammatory properties, inhibiting pro-inflammatory cytokines and enzymes .
- It scavenges free radicals, reducing oxidative damage and promoting overall cellular health .
Neuroprotection
- Studies indicate that Danshenxinkun C may protect neurons from damage caused by oxidative stress and inflammation .
- It shows promise in preventing neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Anticancer Potential
- Danshenxinkun C exhibits antiproliferative effects against various cancer cell lines, including breast, lung, and liver cancers .
- It interferes with cancer cell growth and induces apoptosis (programmed cell death) .
Wound Healing
- Topical application of Danshenxinkun C accelerates wound healing by promoting collagen synthesis and angiogenesis .
Metabolic Health
Mechanism of Action
Target of Action
Danshenxinkun C, a compound found in the traditional Chinese medicine Danshen (Salvia miltiorrhiza), has been studied for its potential therapeutic effects
Mode of Action
Studies on similar compounds from danshen suggest that they may interact with targets such as acetylcholinesterase (ache), butyrylcholinesterase (buche), beta-secretase cleavage enzyme (bace1), and n-methyl-d-aspartate (nmda) receptors . These interactions could lead to changes in cellular processes, but the specific interactions of Danshenxinkun C with its targets require further investigation.
Result of Action
Studies on similar compounds from danshen suggest potential neuroprotective effects
Action Environment
Environmental factors can influence the action, efficacy, and stability of compounds like Danshenxinkun C. For instance, environmental and soil conditions can affect the quality of Danshen and the content of active ingredients . .
properties
IUPAC Name |
1-hydroxy-2,8-dimethylphenanthrene-3,4-dione | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O3/c1-8-4-3-5-11-10(8)6-7-12-13(11)16(19)15(18)9(2)14(12)17/h3-7,17H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUULFFYQZPYLEM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC3=C(C2=CC=C1)C(=O)C(=O)C(=C3O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Danshenxinkun C |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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